Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate
Description
Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate is a multifunctional aromatic ester featuring a nitro group (position 3), a bromine atom (position 4), a methoxy group (position 6), and an amino group (position 2). This compound’s unique substitution pattern makes it a valuable intermediate in medicinal chemistry and materials science, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. Its reactivity is influenced by the electron-withdrawing nitro and bromo groups, the electron-donating methoxy and amino groups, and the steric effects of these substituents .
Properties
Molecular Formula |
C9H9BrN2O5 |
|---|---|
Molecular Weight |
305.08 g/mol |
IUPAC Name |
methyl 2-amino-4-bromo-6-methoxy-3-nitrobenzoate |
InChI |
InChI=1S/C9H9BrN2O5/c1-16-5-3-4(10)8(12(14)15)7(11)6(5)9(13)17-2/h3H,11H2,1-2H3 |
InChI Key |
QDDWCRNZVOGACA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1C(=O)OC)N)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of methyl 2-amino-4-bromo-6-(methyloxy)benzoate, followed by purification and characterization. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and organic solvents such as dichloromethane for extraction and purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules .
Comparison with Similar Compounds
Substituent Position Isomerism
Key Analogs :
Methyl 6-amino-2-bromo-3-methoxybenzoate (CAS 1340366-76-8): This positional isomer swaps the bromine (position 4 → 2) and amino (position 2 → 6) groups.
Methyl 3-nitrobenzoate: A simpler analog lacking bromo, methoxy, and amino groups. The absence of these substituents simplifies synthesis but limits utility in reactions requiring directed metalation or cross-coupling .
Table 1: Substituent Effects on Physical Properties
Functional Group Influence on Reactivity
- Nitro Group: In Methyl 3-nitrobenzoate, the nitro group directs electrophilic substitution to the meta position. In the target compound, the nitro group at position 3 may compete with the amino group (position 2) for directing effects, complicating further functionalization .
- Bromine: The bromine at position 4 in the target compound enables cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, Methyl 6-amino-2-bromo-3-methoxybenzoate’s bromine at position 2 is less sterically accessible, favoring nucleophilic substitution (SNAr) over coupling .
- Amino Group: The amino group at position 2 in the target compound can act as a directing group or participate in hydrogen bonding, influencing crystal packing (see for hydrogen-bonding patterns in similar esters) .
Structural and Crystallographic Insights
While crystallographic data for the target compound is unavailable, analogs like Methyl 3-nitrobenzoate have been analyzed using SHELX programs (e.g., SHELXL for refinement ). The methoxy and nitro groups in such compounds often induce planar distortions in the benzene ring, which can be visualized using ORTEP-3 . Hydrogen-bonding networks involving the amino and ester groups may further stabilize the crystal lattice, as described in graph-set analysis () .
Biological Activity
Methyl 2-amino-4-bromo-6-(methyloxy)-3-nitrobenzoate is an organic compound that exhibits interesting biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C10H10BrN2O4
- Molecular Weight : 305.10 g/mol
- Structural Features : The compound contains a bromine atom, a nitro group, an amino group, and a methoxy group attached to a benzoate structure, which contributes to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular processes. For instance, it may act as an inhibitor of tubulin polymerization, affecting microtubule dynamics and thus influencing cell division and growth .
- Interaction with Receptors : Preliminary studies suggest that this compound may interact with various receptors in the body, leading to altered signaling pathways that can affect cellular responses .
- Antioxidant Activity : The presence of the nitro group may contribute to antioxidant properties, which can protect cells from oxidative stress .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics:
- Absorption : High gastrointestinal absorption has been noted, suggesting good bioavailability when administered orally.
- Distribution : The compound is expected to distribute well in tissues due to its lipophilic nature.
- Metabolism : Metabolic pathways involving phase I and phase II reactions have been proposed, although specific metabolites remain to be fully characterized.
- Excretion : Primarily excreted via renal pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays using breast cancer cell lines (e.g., MDA-MB-231) demonstrated that the compound induces apoptosis at concentrations as low as 1 µM. Morphological changes consistent with apoptosis were observed alongside increased caspase-3 activity .
- Microtubule Disruption : The compound was shown to disrupt microtubule assembly at concentrations around 20 µM, indicating its potential as a microtubule-destabilizing agent .
Case Studies
- Study on Breast Cancer Cells :
- In Vivo Studies :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
